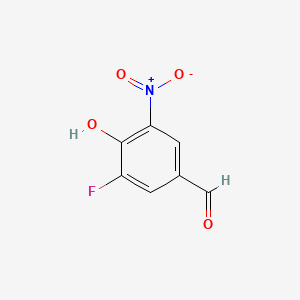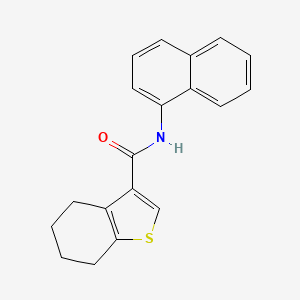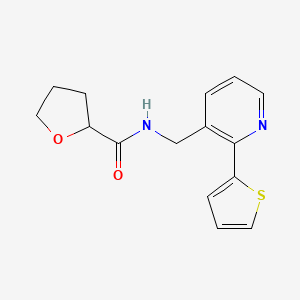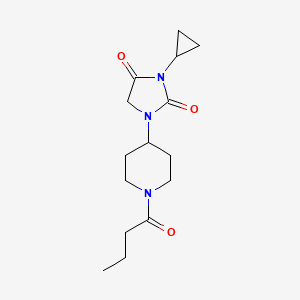
6-(3-Bromophenyl)-1,3-diazinane-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(3-Bromophenyl)-1,3-diazinane-2,4-dione, also known as 3-bromobenzene-1,3-diazinane-2,4-dione, is a heterocyclic compound that has been studied extensively in the field of organic chemistry. This compound has been used as a substrate for various organic transformations, such as the synthesis of polycyclic aromatic hydrocarbons, and has been studied as a potential drug candidate.
Applications De Recherche Scientifique
- Suzuki–Miyaura Coupling : This compound serves as a valuable building block in Suzuki–Miyaura cross-coupling reactions . These reactions involve the formation of carbon–carbon bonds using palladium catalysts and boron reagents. The mild reaction conditions and functional group tolerance of this coupling method make it widely applicable in organic synthesis.
- EGFR-TKI Derivatives : Researchers have derivatized 6-amino-4-[(3-bromophenyl)amino]quinazoline, an epidermal growth factor receptor tyrosine kinase inhibitor (EGFR-TKI), using this compound. The resulting derivatives exhibit potential in cancer therapy .
- 7-Acetoxycoumarin : By introducing an acetoxy group, 3-(3-bromophenyl)-7-acetoxycoumarin can be synthesized. Its characteristic NMR peaks provide insights into its structure and reactivity .
Transition Metal-Catalyzed Reactions
Medicinal Chemistry
Coumarin Derivatives
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with various receptors and enzymes, such as the estrogen receptor beta and nuclear receptor coactivator 1 . These targets play crucial roles in cellular signaling and regulation of gene expression.
Mode of Action
For instance, binding to a receptor could trigger a cascade of biochemical reactions, altering the cell’s behavior .
Biochemical Pathways
Similar compounds have been known to influence various biochemical pathways, such as those involved in cell signaling and gene expression . The downstream effects of these interactions can lead to changes in cellular function and behavior.
Pharmacokinetics
Similar compounds have shown varied adme properties . These properties significantly impact the bioavailability of the compound, determining how much of the administered dose reaches the target site in the body.
Result of Action
Based on the actions of similar compounds, it’s likely that the compound’s interaction with its targets leads to changes in cellular processes, potentially influencing cell behavior and function .
Propriétés
IUPAC Name |
6-(3-bromophenyl)-1,3-diazinane-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2O2/c11-7-3-1-2-6(4-7)8-5-9(14)13-10(15)12-8/h1-4,8H,5H2,(H2,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAVLDCZYGOJRLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(=O)NC1=O)C2=CC(=CC=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 3-(benzo[d][1,3]dioxol-5-yl)acrylate](/img/structure/B2461856.png)




![Ethyl 4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethoxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2461866.png)


![N-(1a,2,3,7b-Tetrahydro-1H-cyclopropa[a]naphthalen-1-yl)prop-2-enamide](/img/structure/B2461872.png)


![2,4-dichloro-5-methyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2461876.png)